molecular formula C22H33NO3S B2692759 N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide CAS No. 681852-40-4

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2692759
CAS No.: 681852-40-4
M. Wt: 391.57
InChI Key: XWWVDQIKHJIOTD-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a complex organic compound that features an adamantane core, a tert-butyl group, and a sulfonamide moiety. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell wall synthesis. The sulfonamide group can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-2-chloroacetamide: Known for its antiviral properties.

    N-(1-adamantyl)-2-hydroxyacetamide: Studied for its antibacterial activity.

    N-(1-adamantyl)-2-aminoacetamide: Investigated for its potential use in drug development.

Uniqueness

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide stands out due to its combination of an adamantane core, a tert-butyl group, and a sulfonamide moiety. This unique structure provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3S/c1-21(2,3)19-4-6-20(7-5-19)27(24,25)23-8-9-26-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-7,16-18,23H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWVDQIKHJIOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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